molecular formula C10H10O4S B2414565 5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid CAS No. 1893315-30-4

5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid

Cat. No.: B2414565
CAS No.: 1893315-30-4
M. Wt: 226.25
InChI Key: JJSGCVHXVXTUOI-UHFFFAOYSA-N
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Description

5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4S. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Properties

IUPAC Name

5-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-6-2-3-8-7(4-6)5-9(10(11)12)15(8,13)14/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSGCVHXVXTUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar organic synthesis routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophene derivatives.

Scientific Research Applications

5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and sulfone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid (CAS No. 1893315-30-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
IUPAC Name5-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid
CAS Number1893315-30-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • GABA_A Receptor Modulation : Preliminary studies indicate that this compound may enhance GABAergic transmission, which is relevant for treating anxiety disorders.
  • Serotonin Receptor Antagonism : The compound has shown potential antagonistic effects on the 5-HT3 receptor, suggesting applications in managing nausea and vomiting.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

1. Neuropharmacological Effects

The modulation of neurotransmitter systems, particularly through GABA_A receptor interactions, indicates a promising avenue for addressing anxiety and related neurological disorders.

2. Cardiovascular Implications

Recent studies suggest that derivatives of this compound may have therapeutic applications in cardiovascular diseases due to their ability to influence vascular smooth muscle function.

3. Antioxidant Properties

The presence of dioxo groups in the structure may confer antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for health:

  • Study on GABA_A Modulation : A study demonstrated that compounds similar to this compound enhanced GABA_A receptor activity in vitro, leading to anxiolytic effects in animal models.
  • Cardiovascular Research : Research indicated that compounds with similar structures exhibited vasodilatory effects on isolated rat aortic rings, suggesting a potential role in managing hypertension.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Benzothiophene-5-carboxylic acidLacks dioxo groupLimited neuropharmacological effects
2,3-Dihydrobenzothiophene-5-carboxylic acidPrecursor in synthesisPotential GABAergic activity
Benzothiophene sulfoneContains sulfone group instead of carboxylic acidDifferent biological profile

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